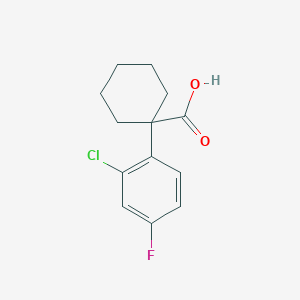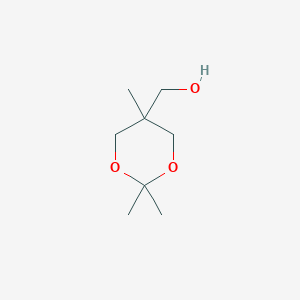
5-ヒドロキシメチル-2,2,5-トリメチル-1,3-ジオキサン
概要
説明
5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane is a useful research compound. Its molecular formula is C8H16O3 and its molecular weight is 160.21 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 650610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生化学的モデル化合物
5-ヒドロキシメチル-2,2,5-トリメチル-1,3-ジオキサンは、生化学研究におけるモデル化合物として役立ちます。 これは、様々な薬物の作用機序を理解するのに役立ち、それらがどのように生物系と相互作用するかについての洞察を提供します .
酵素反応速度論的研究
研究者は、この化合物を用いて酵素反応速度論を研究しています。 これは、酵素反応経路と酵素反応速度を解明するのに役立ちます。これは、薬物設計と代謝過程の理解にとって重要です .
新規化合物の合成
この化合物は、新規有機分子の合成に使用されます。 その構造は、潜在的な治療用途を有する新規化合物を創製するための骨格として役立ちます .
コンフォメーション解析
5-ヒドロキシメチル-2,2,5-トリメチル-1,3-ジオキサンのような分子のコンフォメーション解析は、その三次元形状を理解し、それがどのように化学反応性と他の分子との相互作用に影響するかを理解するために実行されます .
薬物活性化研究
これは、プロドラッグが体内でどのように活性化されるかを理解することを目的とした研究で使用されます。 この化合物は、プロドラッグの構造的特徴を模倣することができ、活性化機構の探求に役立ちます .
生理学的効果の探求
このジオキサン誘導体は、化合物の生物系への生理学的効果を探求する上で重要であり、これは新規薬物の安全性と有効性を評価するために不可欠です .
分析化学
分析化学では、その明確に定義された特性により、標準または参照化合物として、機器の校正と方法の検証に使用されます .
化学教育
特性
IUPAC Name |
(2,2,5-trimethyl-1,3-dioxan-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-7(2)10-5-8(3,4-9)6-11-7/h9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBENEXSAQJBPKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327377 | |
| Record name | 5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3663-46-5 | |
| Record name | 5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


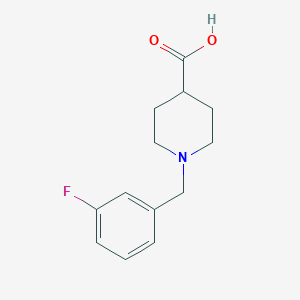
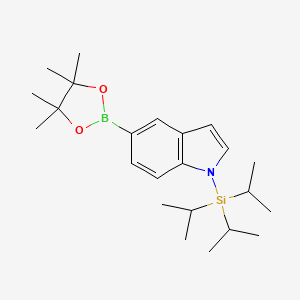
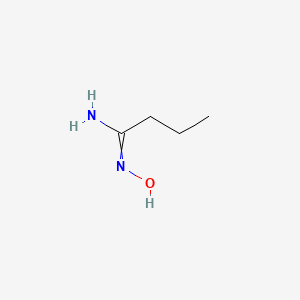

![3-[(2-chloroacetyl)amino]propanoic Acid](/img/structure/B1596957.png)

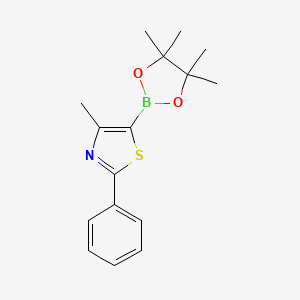

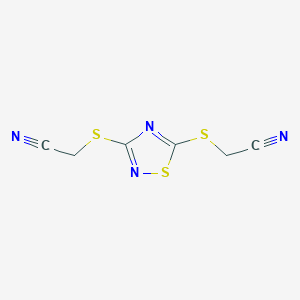
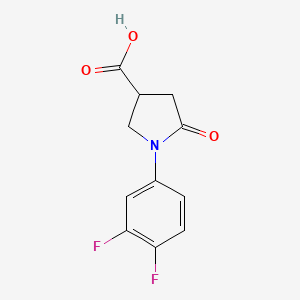
![1-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrrole-2,5-dione](/img/structure/B1596967.png)
